molecular formula C17H16N2O5S B3555018 ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B3555018
M. Wt: 360.4 g/mol
InChI Key: YYELMGVNCCYURC-FNORWQNLSA-N
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Description

Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C17H16N2O5S . Its molecular weight is 360.38434 .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzodioxol group, an acryloyl group, and a thiazole group . The benzodioxol group consists of a benzene ring fused with a 1,3-dioxolane ring. The acryloyl group is a type of unsaturated carbonyl group, and the thiazole group is a heterocyclic compound containing both sulfur and nitrogen in the ring .

Future Directions

Given the structural complexity of this compound and its potential for biological activity, future research could focus on exploring its potential uses, particularly in the field of medicinal chemistry. Further studies could also aim to elucidate its mechanism of action and optimize its synthesis process .

properties

IUPAC Name

ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-3-22-16(21)15-10(2)18-17(25-15)19-14(20)7-5-11-4-6-12-13(8-11)24-9-23-12/h4-8H,3,9H2,1-2H3,(H,18,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYELMGVNCCYURC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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